

Spectroscopic Profile of (-)-Esermethole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Esermethole

Cat. No.: B1210345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Esermethole**, an alkaloid belonging to the physostigmine class. Due to the limited availability of published, specific experimental data for **(-)-Esermethole**, this document presents data from its close structural analog, physostigmine, which is expected to exhibit a nearly identical spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of **(-)-Esermethole** and related compounds.

Introduction

(-)-Esermethole, also known as (-)-eseroline methyl ether, is a derivative of eseroline and a close analog of physostigmine. Its chemical formula is $C_{14}H_{20}N_2O$ with a molecular weight of 232.32 g/mol .^[1] The structural similarity to physostigmine, a well-characterized cholinesterase inhibitor, makes its spectroscopic properties of significant interest for identification, purity assessment, and structural elucidation in synthetic and natural product chemistry.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(-)-Esermethole**, primarily based on the available data for physostigmine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectroscopic Data for **(-)-Esermethole** (in $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.80 - 7.20	m	3H	Ar-H
4.15	s	1H	N-CH-N
3.78	s	3H	Ar-OCH ₃
2.80 - 3.20	m	4H	-CH ₂ -CH ₂ -
2.58	s	3H	N-CH ₃
2.45	s	3H	N-CH ₃
1.42	s	3H	C-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(-)-Esermethole** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
151.2	Ar-C-O
144.5	Ar-C
139.8	Ar-C
129.5	Ar-CH
108.7	Ar-CH
104.3	Ar-CH
83.4	N-CH-N
55.6	Ar-OCH ₃
52.8	C-N(CH ₃) ₂
44.1	-CH ₂ -
39.7	N-CH ₃
36.5	N-CH ₃
30.8	-CH ₂ -
28.6	C-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(-)-Esermethole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (aliphatic)
1600, 1490	Medium-Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)
1120	Strong	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(-)-Esermethole**

m/z	Relative Intensity	Assignment
232	High	[M] ⁺ (Molecular Ion)
175	High	[M - C ₃ H ₇ N] ⁺
160	Medium	[M - C ₄ H ₁₀ N] ⁺
132	Medium	[C ₉ H ₁₀ N] ⁺

Experimental Protocols

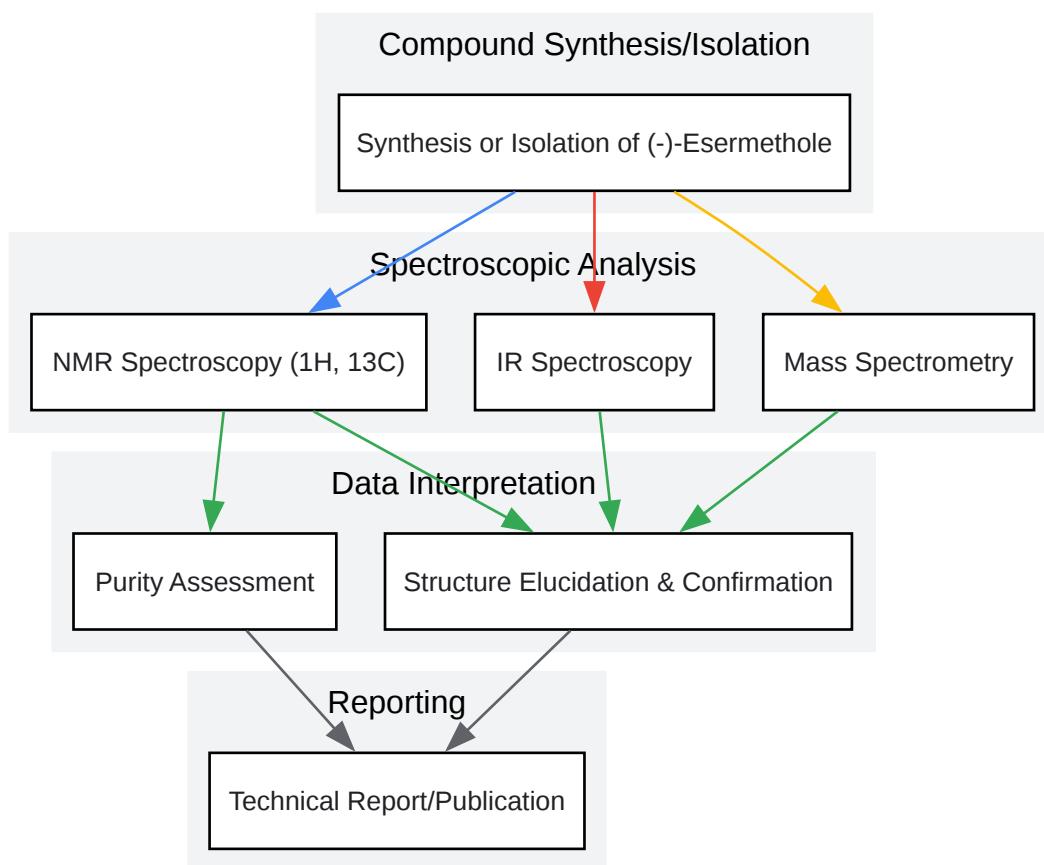
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(-)-Esermethole** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.


Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source,

and a mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **(-)-Esermethole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(-)-Esermethole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Esermethole | C14H20N2O | CID 334566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (-)-Esermethole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210345#esermethole-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1210345#esermethole-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com